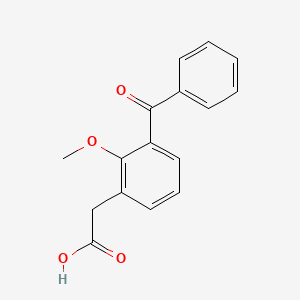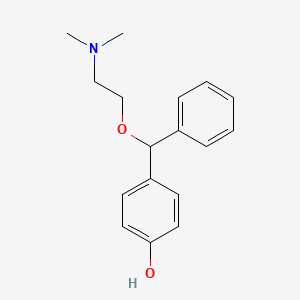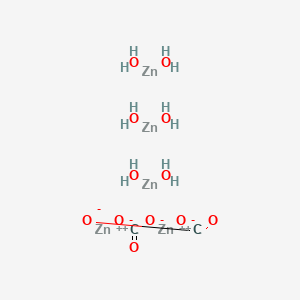
Zinc hydroxide carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Zinc hydroxide carbonate can be synthesized through several methods:
Precipitation Method: This involves the reaction of zinc salts (such as zinc nitrate or zinc sulfate) with ammonium carbonate under controlled conditions.
Hydrothermal Method: This method involves the hydrothermal treatment of zinc salts and ammonium carbonate in an aqueous solution.
Microemulsion Method: In this technique, this compound nanoparticles are synthesized using a reverse microemulsion system.
Análisis De Reacciones Químicas
Zinc hydroxide carbonate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form zinc oxide and carbon dioxide.
Reaction with Acids: this compound reacts with acids to form zinc salts, water, and carbon dioxide.
Reaction with Alkalis: This compound can react with strong alkalis, such as sodium hydroxide, to form soluble zincate ions.
Aplicaciones Científicas De Investigación
Zinc hydroxide carbonate has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in gas sensors, photocatalysts, and dye-sensitized solar cells
Environmental Science: This compound is used in the removal of heavy metals from wastewater due to its high adsorption capacity.
Energy Storage: This compound is used in the development of high-performance electrode materials for supercapacitors.
Mecanismo De Acción
The mechanism of action of zinc hydroxide carbonate primarily involves its decomposition to zinc oxide, which exhibits various functional properties. For instance, zinc oxide nanoparticles derived from this compound have a high surface area and porosity, making them effective in applications such as gas sensing and catalysis . The decomposition process involves the release of carbon dioxide and water, leading to the formation of zinc oxide with a retained morphology .
Comparación Con Compuestos Similares
Zinc hydroxide carbonate can be compared with other zinc compounds, such as zinc oxide and zinc hydroxide:
Zinc Oxide: Zinc oxide is a widely used compound with applications in rubber, ceramics, and paints. This compound can be thermally decomposed to produce zinc oxide, which retains the morphology of the precursor.
Zinc Hydroxide: Zinc hydroxide is an amphoteric compound that can dissolve in both acids and alkalis.
Propiedades
Fórmula molecular |
C2H12O12Zn5 |
|---|---|
Peso molecular |
555.0 g/mol |
Nombre IUPAC |
dizinc;zinc;dicarbonate;hexahydrate |
InChI |
InChI=1S/2CH2O3.6H2O.5Zn/c2*2-1(3)4;;;;;;;;;;;/h2*(H2,2,3,4);6*1H2;;;;;/q;;;;;;;;;;;2*+2/p-4 |
Clave InChI |
YVEWQBBNXXNHKX-UHFFFAOYSA-J |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.[Zn].[Zn].[Zn].[Zn+2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


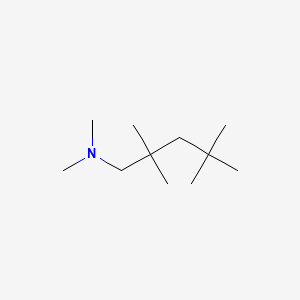
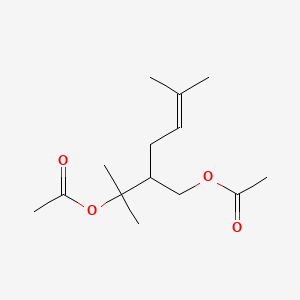
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
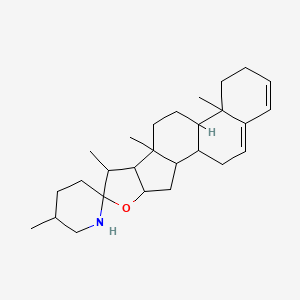
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
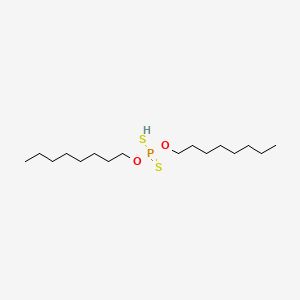
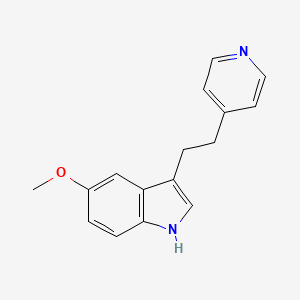
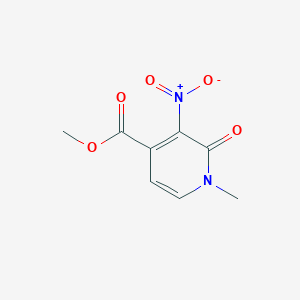
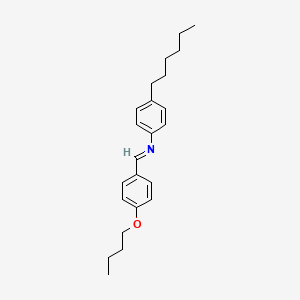
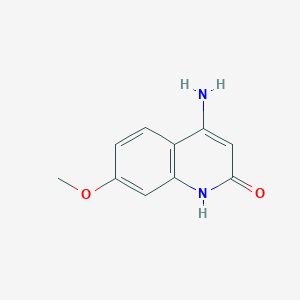
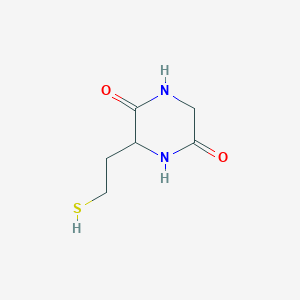
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
